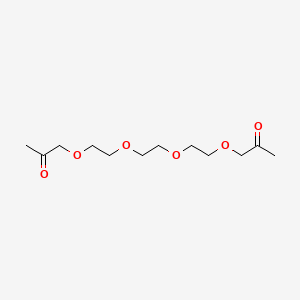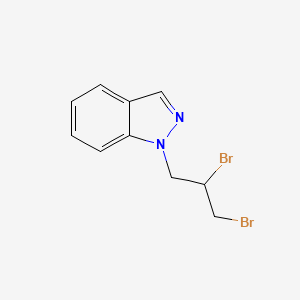
Silane, (4-bromo-1,3-butadiynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-bromo-1,3-butadiynyl)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 4-bromo-1,3-butadiynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromo-1,3-butadiynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with bromine under controlled conditions. The reaction proceeds through the formation of an intermediate bromoacetylene, which subsequently reacts with trimethylsilyl chloride to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Silane, (4-bromo-1,3-butadiynyl)trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-bromo-1,3-butadiynyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Silane, (4-bromo-1,3-butadiynyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which Silane, (4-bromo-1,3-butadiynyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable Si-O or Si-F bonds
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the butadiynyl group.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Similar but contains a phenyl group instead of a bromo group.
Uniqueness
Silane, (4-bromo-1,3-butadiynyl)trimethyl- is unique due to the presence of both a bromo group and a butadiynyl group, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
110373-04-1 |
|---|---|
Formule moléculaire |
C7H9BrSi |
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
4-bromobuta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C7H9BrSi/c1-9(2,3)7-5-4-6-8/h1-3H3 |
Clé InChI |
PDEJAPOINIFWIC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
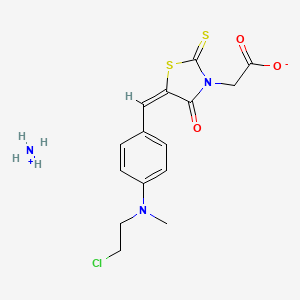
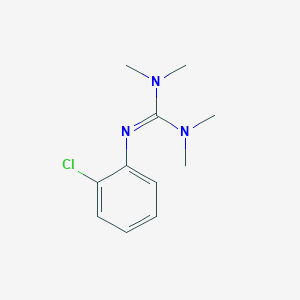


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
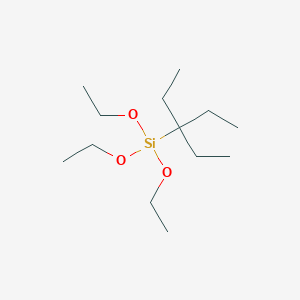
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)
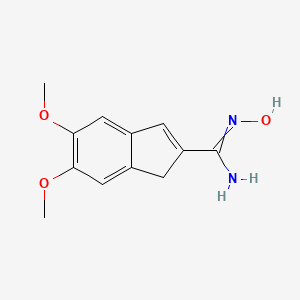
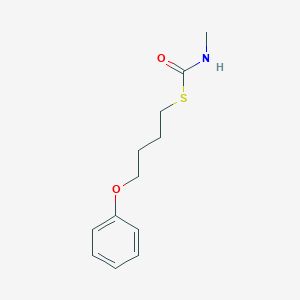
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
